Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H5F5O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 2,6-difluoro-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct trifluoromethoxylation of methyl 2,6-difluorobenzoate using a suitable trifluoromethoxylating reagent. This reaction is usually performed under anhydrous conditions and may require the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Oxidation: The major product is 2,6-difluoro-4-(trifluoromethoxy)benzoic acid.
Reduction: The major product is 2,6-difluoro-4-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate can be compared with other fluorinated benzoates, such as:
Methyl 2,6-difluorobenzoate: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
Methyl 4-(trifluoromethoxy)benzoate: Lacks the fluorine atoms at positions 2 and 6, leading to different reactivity and applications.
Methyl 2-fluoro-6-methoxy-3-(trifluoromethoxy)benzoate:
The presence of both fluorine and trifluoromethoxy groups in this compound makes it unique, providing a combination of high stability, lipophilicity, and reactivity that is valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c1-16-8(15)7-5(10)2-4(3-6(7)11)17-9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSTSDWDXNNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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